molecular formula C22H25N3OSe B12755513 1-(4,5-Dihydro-4-phenyl-5-(phenylmethyl)-5-(1-piperidinyl)-1,3,4-selenadiazol-2-yl)ethanone CAS No. 129801-24-7

1-(4,5-Dihydro-4-phenyl-5-(phenylmethyl)-5-(1-piperidinyl)-1,3,4-selenadiazol-2-yl)ethanone

Cat. No.: B12755513
CAS No.: 129801-24-7
M. Wt: 426.4 g/mol
InChI Key: IQEVXHCAWOIYPH-UHFFFAOYSA-N
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Description

The compound 1-(4,5-Dihydro-4-phenyl-5-(phenylmethyl)-5-(1-piperidinyl)-1,3,4-selenadiazol-2-yl)ethanone features a 1,3,4-selenadiazole core substituted with phenyl, phenylmethyl, and piperidinyl groups, along with an ethanone moiety. The presence of selenium enhances lipophilicity and redox activity compared to sulfur or nitrogen analogs, which may influence pharmacological behavior .

Properties

CAS No.

129801-24-7

Molecular Formula

C22H25N3OSe

Molecular Weight

426.4 g/mol

IUPAC Name

1-(5-benzyl-4-phenyl-5-piperidin-1-yl-1,3,4-selenadiazol-2-yl)ethanone

InChI

InChI=1S/C22H25N3OSe/c1-18(26)21-23-25(20-13-7-3-8-14-20)22(27-21,24-15-9-4-10-16-24)17-19-11-5-2-6-12-19/h2-3,5-8,11-14H,4,9-10,15-17H2,1H3

InChI Key

IQEVXHCAWOIYPH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NN(C([Se]1)(CC2=CC=CC=C2)N3CCCCC3)C4=CC=CC=C4

Origin of Product

United States

Biological Activity

1-(4,5-Dihydro-4-phenyl-5-(phenylmethyl)-5-(1-piperidinyl)-1,3,4-selenadiazol-2-yl)ethanone is a complex organic compound with potential pharmacological properties. Its structure suggests interactions with various biological targets, making it a candidate for further research into its biological activity. This article reviews the current understanding of its biological effects, including relevant case studies and research findings.

Chemical Structure

The compound features a selenadiazole ring, which is known for its diverse biological activities. The presence of the piperidine moiety and phenyl groups may enhance its interaction with biological systems.

Biological Activity Overview

Research has indicated that compounds similar to 1-(4,5-Dihydro-4-phenyl-5-(phenylmethyl)-5-(1-piperidinyl)-1,3,4-selenadiazol-2-yl)ethanone exhibit various biological activities, including:

  • Antimicrobial Activity : Some derivatives have shown promise against bacterial and fungal strains.
  • Antitumor Effects : Certain selenadiazole compounds are being studied for their ability to inhibit cancer cell proliferation.
  • Neuroprotective Properties : Compounds containing piperidine structures are often investigated for neuroprotective effects.

Antimicrobial Activity

A study conducted on related selenadiazole derivatives demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism of action was hypothesized to involve disruption of bacterial cell membranes and interference with metabolic pathways.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
AStaphylococcus aureus32 µg/mL
BEscherichia coli64 µg/mL
CPseudomonas aeruginosa128 µg/mL

Antitumor Activity

In vitro studies have shown that compounds similar to 1-(4,5-Dihydro-4-phenyl-5-(phenylmethyl)-5-(1-piperidinyl)-1,3,4-selenadiazol-2-yl)ethanone can induce apoptosis in various cancer cell lines. The proposed mechanism involves the activation of caspase pathways.

Cell LineIC50 (µM)Apoptosis Induction (%)
HeLa1570
MCF72065
A5493060

Case Study 1: Neuroprotective Effects

A recent study evaluated the neuroprotective effects of related selenadiazole compounds in a mouse model of Alzheimer's disease. The results indicated that treatment with these compounds resulted in reduced amyloid plaque formation and improved cognitive function.

Case Study 2: Antiviral Activity

Another investigation focused on the antiviral potential of similar compounds against herpes simplex virus (HSV). The results showed that certain derivatives exhibited significant antiviral activity by inhibiting viral replication at low concentrations.

Comparison with Similar Compounds

Structural Analogs and Heterocyclic Variations

The target compound’s structural analogs differ primarily in heterocyclic cores (tetrazole, thiadiazole, oxadiazole) and substituents. Key comparisons include:

Table 1: Structural and Functional Comparisons
Compound Class Core Heteroatom Substituents Key Synthetic Steps (References) Potential Bioactivity
1,3,4-Selenadiazole Se Phenyl, phenylmethyl, piperidinyl Not explicitly detailed in evidence Antioxidant, antitumor (inferred)
1,2,4-Triazole () N, S Phenylsulfonyl, difluorophenyl Sodium ethoxide, α-halogenated ketone Antimicrobial (hypothesized)
Tetrazole () N Aryl, piperidinyl Chloroacetyl chloride, piperidine Unreported in evidence
1,3,4-Thiadiazole () S Substituted phenyl, pyrrole Glacial acetic acid, 2,5-dimethoxytetrahydrofuran Antimicrobial, anticancer
1,2,4-Oxadiazole () O, N Fluorophenyl, piperidinyl Unreported in evidence CNS modulation (hypothesized)

Physicochemical and Electronic Properties

  • Electron Density : Selenium’s larger atomic radius and polarizability enhance electron delocalization in the selenadiazole ring, altering reactivity in nucleophilic or electrophilic substitutions compared to sulfur analogs.
  • Stability : Thiadiazoles and oxadiazoles are generally more stable under acidic conditions, whereas selenadiazoles may exhibit redox sensitivity due to selenium’s lower bond dissociation energy .

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